molecular formula C20H16O2 B113212 2-[3-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-23-7

2-[3-(Benzyloxy)phenyl]benzaldehyde

Cat. No. B113212
CAS RN: 893736-23-7
M. Wt: 288.3 g/mol
InChI Key: AGJBQXFVTDVSCC-UHFFFAOYSA-N
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Description

“2-[3-(Benzyloxy)phenyl]benzaldehyde” is a chemical compound with the CAS Number: 893736-23-7 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 3’- (benzyloxy) [1,1’-biphenyl]-2-carbaldehyde .


Molecular Structure Analysis

The molecular formula of “2-[3-(Benzyloxy)phenyl]benzaldehyde” is C20H16O2 . The InChI code for this compound is 1S/C20H16O2/c21-14-18-9-4-5-12-20 (18)17-10-6-11-19 (13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[3-(Benzyloxy)phenyl]benzaldehyde” include a molecular weight of 288.34 . The compound’s InChI key is AGJBQXFVTDVSCC-UHFFFAOYSA-N .

Mechanism of Action

Target of Action

It is a benzaldehyde derivative , and these compounds are known to interact with various biological targets, including enzymes and receptors

Mode of Action

The mode of action of 2-[3-(Benzyloxy)phenyl]benzaldehyde is not well-documented. As a benzaldehyde derivative, it may share some chemical properties and interactions with other compounds in this class. For instance, it undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate . This suggests that it can participate in complex organic reactions, potentially leading to changes in its targets.

Biochemical Pathways

For example, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation

Pharmacokinetics

Its molecular weight is 288.35 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of 2-[3-(Benzyloxy)phenyl]benzaldehyde’s action are not well-documented. As a benzaldehyde derivative, it may share some biological activities with other compounds in this class. For instance, some benzaldehyde derivatives have been found to exhibit antimicrobial activity

properties

IUPAC Name

2-(3-phenylmethoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJBQXFVTDVSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602438
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Benzyloxy)phenyl]benzaldehyde

CAS RN

893736-23-7
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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